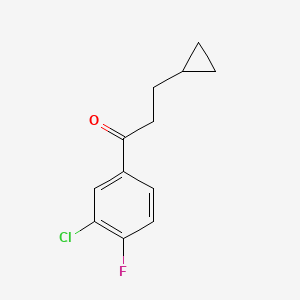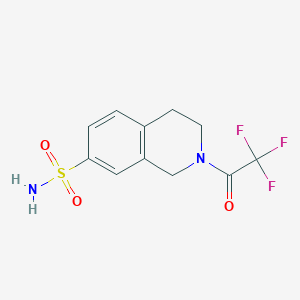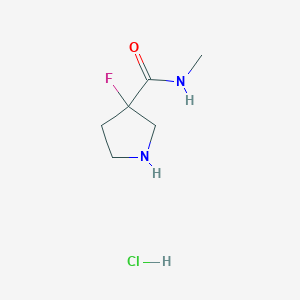
3-fluoro-N-methylpyrrolidine-3-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-fluoropyrrolidine with N-methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
- 3-chloro-N-methylpyrrolidine-3-carboxamide hydrochloride
- 3-bromo-N-methylpyrrolidine-3-carboxamide hydrochloride
- 3-iodo-N-methylpyrrolidine-3-carboxamide hydrochloride
These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical properties and reactivity. The presence of a fluorine atom in 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride imparts unique characteristics, such as increased stability and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C6H12ClFN2O |
|---|---|
Peso molecular |
182.62 g/mol |
Nombre IUPAC |
3-fluoro-N-methylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c1-8-5(10)6(7)2-3-9-4-6;/h9H,2-4H2,1H3,(H,8,10);1H |
Clave InChI |
KCJNJNSOHDPMRB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1(CCNC1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


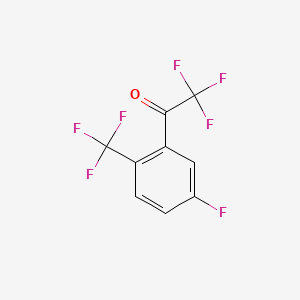
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
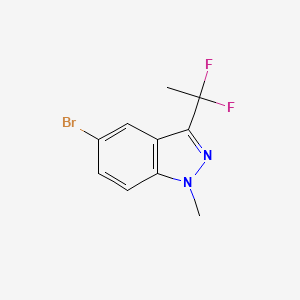
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
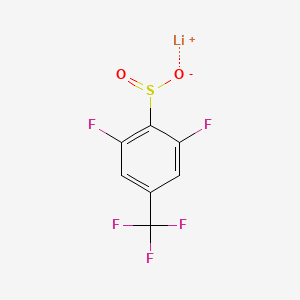
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
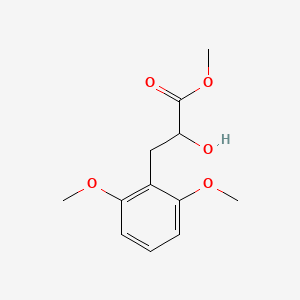
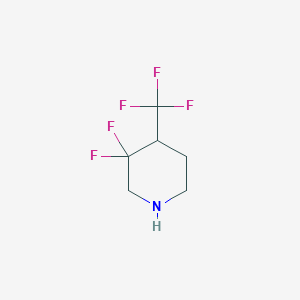
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
